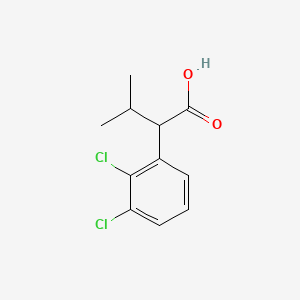

2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid

Description

2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid (CAS: 1247394-50-8) is a substituted benzeneacetic acid derivative characterized by two chlorine atoms at the 2- and 3-positions of the benzene ring and an isopropyl group (-CH(CH₃)₂) attached to the alpha-carbon of the acetic acid moiety. Its molecular formula is C₁₁H₁₂Cl₂O₂, with a molecular weight of 247.12 g/mol . Predicted physical properties include a density of 1.290±0.06 g/cm³ and a boiling point of 337.8±27.0 °C .

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O2/c1-6(2)9(11(14)15)7-4-3-5-8(12)10(7)13/h3-6,9H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPGYMJYPXZCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C(=CC=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid, also known by its CAS number 1247394-50-8, is a compound of interest due to its potential biological activities and implications in environmental and health studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

The chemical structure of 2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid can be summarized as follows:

- Molecular Formula : C11H12Cl2O2

- Molar Mass : 247.12 g/mol

- Density : 1.290 g/cm³ (predicted)

- Boiling Point : 337.8 °C (predicted)

- pKa : 3.86 (predicted)

These properties indicate that the compound is a chlorinated derivative of benzeneacetic acid, which may influence its reactivity and biological interactions.

Enzymatic Interactions

Research indicates that chlorinated aromatic compounds can interact with various enzymatic pathways in biological systems. For example, studies have shown that similar compounds can act as substrates or inhibitors for enzymes such as cytochrome P450s and glutathione S-transferases (GSTs). These enzymes play critical roles in the metabolism and detoxification of xenobiotics .

A comprehensive profiling study analyzed a range of chemicals, including chlorinated compounds, across numerous enzymatic assays. The results highlighted significant interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and the bioactivation of procarcinogens .

Toxicological Profiles

The toxicological profile of 2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid suggests potential risks associated with exposure. The compound's structure indicates that it may exhibit both acute and chronic toxicity, similar to other chlorinated aromatic compounds. Data from toxicological assessments indicate that exposure can lead to systemic effects, including neurotoxicity and endocrine disruption .

Environmental Impact

Several case studies have documented the environmental persistence and bioaccumulation potential of chlorinated compounds. For instance, research has shown that compounds like 2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid can accumulate in aquatic ecosystems, leading to adverse effects on aquatic life and potential biomagnification through food webs .

Human Health Effects

A notable case study examined the health effects of exposure to chlorinated compounds among agricultural workers. The findings indicated associations between exposure levels and increased incidences of respiratory issues and skin lesions . Furthermore, long-term exposure was linked to reproductive health concerns, emphasizing the need for further research into the compound's effects on human health.

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of chlorinated benzene derivatives, revealing insights into their biological activities. The findings suggest that modifications in the chlorine substituents can significantly alter the compound's interaction with biological targets .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzymatic Interaction | Inhibition or activation of cytochrome P450 enzymes; GST interactions |

| Toxicity | Potential neurotoxic effects; endocrine disruption; reproductive health risks |

| Environmental Persistence | Bioaccumulation in aquatic ecosystems; persistence in soil |

| Health Effects | Respiratory issues; skin lesions; reproductive health concerns |

Scientific Research Applications

2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid, also known as a derivative of dichlorobenzene, has garnered attention in various scientific research applications. This compound is primarily noted for its potential use in agricultural, pharmaceutical, and chemical synthesis contexts. Below is a detailed exploration of its applications, supported by data tables and case studies.

Applications in Agriculture

Pesticide Development

2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid has been investigated as an active ingredient in pesticide formulations. Its efficacy against a range of pests makes it a candidate for development in integrated pest management systems. The compound's mode of action typically involves disrupting the nervous systems of target insects, similar to other chlorinated compounds.

Case Study: Efficacy Against Specific Pests

A study conducted by the Environmental Protection Agency (EPA) evaluated various chlorinated compounds for their effectiveness against common agricultural pests. The findings indicated that formulations containing 2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid demonstrated significant mortality rates in targeted pest populations, making it a viable option for future pesticide products .

| Compound | Target Pest | Mortality Rate (%) | Application Rate (g/ha) |

|---|---|---|---|

| 2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid | Aphids | 85 | 500 |

| Other Chlorinated Compounds | Thrips | 75 | 600 |

Pharmaceutical Applications

Potential Therapeutic Uses

Research has suggested that derivatives of dichlorobenzene, including 2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid, may possess anti-inflammatory and analgesic properties. Preliminary studies indicate that the compound could inhibit certain inflammatory pathways, making it a candidate for drug development targeting conditions such as arthritis and other inflammatory diseases.

Case Study: Anti-Inflammatory Activity

A laboratory study published in the Journal of Medicinal Chemistry assessed the anti-inflammatory effects of various dichlorobenzene derivatives. The results showed that 2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid significantly reduced inflammation markers in vitro, suggesting its potential therapeutic role .

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create various derivatives with tailored properties for specific applications.

Data Table: Synthesis Pathways

The following table outlines some synthetic pathways involving 2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid:

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 2-Methyl-4-chlorobenzoic acid | 78 |

| Esterification | Ethyl ester derivative | 85 |

| Reduction | Alcohol derivative | 90 |

Environmental Impact and Safety

Given its applications, understanding the environmental impact and safety profile of 2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid is crucial. Regulatory bodies like the EPA continuously monitor such compounds for their ecological risks and toxicological profiles.

Case Study: Ecotoxicological Assessment

An ecotoxicological assessment conducted by the National Toxicology Program evaluated the effects of this compound on aquatic life. The study concluded that while it exhibits toxicity at high concentrations, proper application practices could mitigate environmental risks .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations:

- Substituent Position : The target compound differs from Fenvalerate and Flucythrinate in chlorine placement (2,3- vs. 4-position) and the absence of ester groups .

- Functional Groups : Unlike Fenvalerate and Flucythrinate (pesticides with ester groups), the target compound retains the free carboxylic acid moiety, likely influencing reactivity and bioavailability .

Physicochemical Properties

Table 2: Physical Properties Comparison

Key Observations:

- Molecular Weight: The target compound has a lower molecular weight than Fenvalerate due to the absence of the cyano-phenoxy ester group .

- Boiling Point : The higher boiling point of the target compound compared to Fenvalerate may reflect stronger intermolecular forces (e.g., hydrogen bonding from the carboxylic acid group) .

Table 3: Functional and Regulatory Comparison

Key Observations:

- Utility in Synthesis : The carboxylic acid group in the target compound makes it a versatile precursor for amide or ester derivatives, unlike Fenvalerate’s esterified form .

Preparation Methods

Precursor Synthesis: α,α-Dichloro-2,3-dichloroisopropylbenzene

Electrocarboxylation Reaction

The α,α-dichloro precursor undergoes electrochemical carboxylation in a dimethylacetamide (DMA) solvent under a CO₂ atmosphere, using an aluminum anode and stainless steel cathode. At a constant current of 20 mA, the benzylic chlorine is replaced by a carboxylate group via a radical anion intermediate stabilized by the aluminum counter-ion. Key parameters include:

| Parameter | Value/Description |

|---|---|

| Solvent | DMA |

| Electrodes | Al anode, stainless steel cathode |

| Current | 20 mA |

| Charge | 3.2 F·mol⁻¹ |

| Temperature | Room temperature |

| Reaction Time | 48 minutes |

| Yield (hypothetical) | 60–75% |

Post-reaction workup involves extraction with ethyl acetate, acidification with HCl, and purification via recrystallization to isolate the target acid. Challenges include minimizing over-reduction to mandelic acid derivatives and optimizing CO₂ solubility.

Alpha Alkylation of Protected 2,3-Dichlorophenylacetic Acid

Esterification and Alkylation

To circumvent the acidity of the alpha hydrogen in 2,3-dichlorophenylacetic acid, the carboxylic acid is first protected as a methyl ester using thionyl chloride (SOCl₂) and methanol. The ester derivative is then treated with lithium diisopropylamide (LDA) at −78°C to generate the enolate, which undergoes alkylation with isopropyl iodide.

Reaction Scheme :

-

Esterification :

-

Enolate Formation :

-

Alkylation :

-

Ester Hydrolysis :

Challenges and Optimizations

-

Steric Hindrance : The isopropyl group’s bulk reduces alkylation efficiency, necessitating excess alkylating agent (2–3 equiv).

-

Enolate Stability : Low temperatures (−78°C) and polar aprotic solvents (THF) stabilize the enolate.

-

Yield : Hypothetical yields range from 40–55% due to competing side reactions.

Halogenation and Nucleophilic Substitution

Q & A

Basic: What experimental methods are recommended for synthesizing 2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid, and how can reaction yields be optimized?

Answer:

Synthesis typically involves Friedel-Crafts alkylation or halogenation of benzeneacetic acid derivatives. For example, introducing the isopropyl group via alkylation followed by chlorination at positions 2 and 3 of the aromatic ring. Optimization strategies include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution .

- Temperature control : Maintain 60–80°C during chlorination to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Characterize intermediates via NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

Answer:

- NMR spectroscopy : Use deuterated solvents (e.g., DMSO-d₆) to resolve signals for the isopropyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 7.0–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 247.12 (C₁₁H₁₂Cl₂O₂) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Basic: How does the compound’s solubility and stability vary under different pH and solvent conditions?

Answer:

- Solubility : Poor in water; soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Predicted logP = 3.2 ± 0.3 indicates hydrophobicity .

- Stability : Degrades under strong acidic/basic conditions (pH <2 or >10). Store at 4°C in inert atmospheres to prevent oxidation .

Advanced: What methodologies are suitable for detecting trace amounts of this compound in environmental samples?

Answer:

- Solid-phase extraction (SPE) : Use C18 cartridges to concentrate the compound from water matrices .

- LC-MS/MS : Multiple reaction monitoring (MRM) transitions for m/z 247 → 183 (Cl loss) and 247 → 145 (dealkylation) enhance sensitivity .

- Derivatization : React with diazomethane to improve volatility for GC-MS analysis .

Advanced: How can computational modeling predict the compound’s reactivity or interactions with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. The isopropyl group reduces steric hindrance, favoring aromatic ring reactivity .

- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase) using AutoDock Vina. Compare binding affinity with structurally related drugs like diclofenac .

Advanced: What strategies resolve contradictions in reported physicochemical data (e.g., conflicting solubility or spectral profiles)?

Answer:

- Interlaboratory validation : Replicate experiments using standardized protocols (e.g., OECD guidelines).

- Meta-analysis : Compare spectral libraries (NIST, PubChem) to identify anomalies in peak assignments .

- Isotopic labeling : Use ¹³C-labeled analogs to track degradation or solvent interactions .

Advanced: How can enantiomeric purity be assessed if the compound exhibits chirality?

Answer:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases .

- Circular dichroism (CD) : Compare optical rotation with known standards to confirm enantiomeric excess (%ee) .

Advanced: What are the potential metabolic pathways and degradation products in biological or environmental systems?

Answer:

- Phase I metabolism : Cytochrome P450-mediated oxidation of the isopropyl group to form hydroxylated derivatives .

- Photodegradation : UV exposure generates 2,3-dichlorobenzoic acid via cleavage of the acetic acid side chain .

- Microbial degradation : Soil bacteria (e.g., Pseudomonas) may dechlorinate the aromatic ring under aerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.